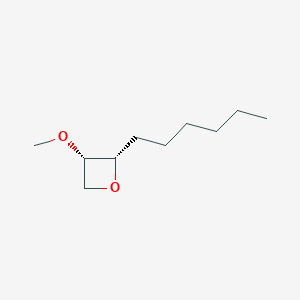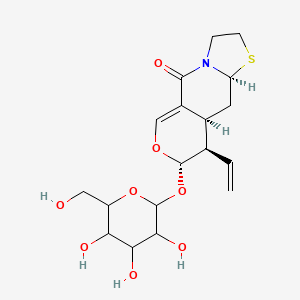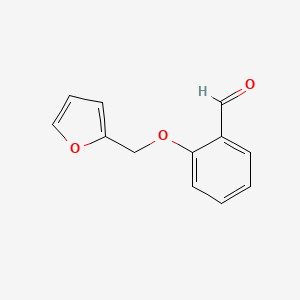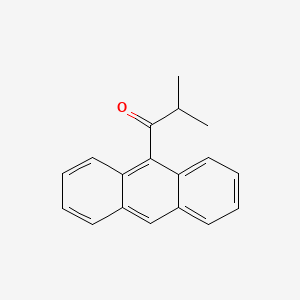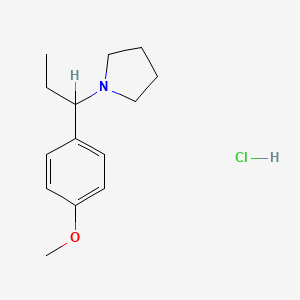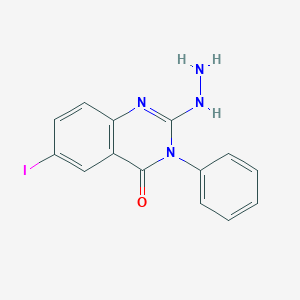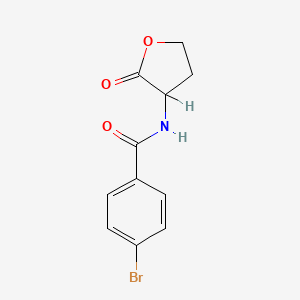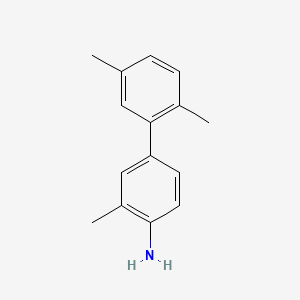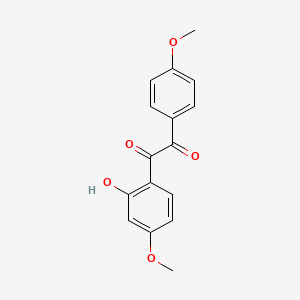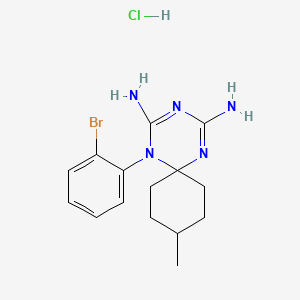
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 1-(2-bromophenyl)-2,4-diamino-9-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 1-(2-bromophenyl)-2,4-diamino-9-methyl-, hydrochloride is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a triazaspiro structure with a bromophenyl and diamino substitution, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 1-(2-bromophenyl)-2,4-diamino-9-methyl-, hydrochloride typically involves multi-step organic reactions. The process may start with the formation of the spiro linkage through cyclization reactions, followed by the introduction of the bromophenyl and diamino groups using specific reagents and catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and yield. Industrial methods may also incorporate purification steps such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 1-(2-bromophenyl)-2,4-diamino-9-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spiro linkage and its effects on molecular behavior.
Biology
Biologically, the compound may be investigated for its potential interactions with biological molecules. Studies may focus on its binding affinity to proteins or its role in biochemical pathways.
Medicine
In medicine, 1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 1-(2-bromophenyl)-2,4-diamino-9-methyl-, hydrochloride may be explored for its therapeutic potential. Research may include its efficacy as a drug candidate for treating specific diseases or conditions.
Industry
Industrially, the compound may find applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro compounds with different substitutions, such as:
- 1,3,5-Triazaspiro(5.5)undeca-2,4-diene derivatives with different halogen substitutions.
- Spiro compounds with varying amino group positions.
Uniqueness
What sets 1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 1-(2-bromophenyl)-2,4-diamino-9-methyl-, hydrochloride apart is its specific combination of bromophenyl and diamino groups, which may confer unique reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
73940-96-2 |
|---|---|
Molecular Formula |
C15H21BrClN5 |
Molecular Weight |
386.72 g/mol |
IUPAC Name |
5-(2-bromophenyl)-9-methyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C15H20BrN5.ClH/c1-10-6-8-15(9-7-10)20-13(17)19-14(18)21(15)12-5-3-2-4-11(12)16;/h2-5,10H,6-9H2,1H3,(H4,17,18,19,20);1H |
InChI Key |
HVZQNWQZEMNYJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)N=C(N=C(N2C3=CC=CC=C3Br)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


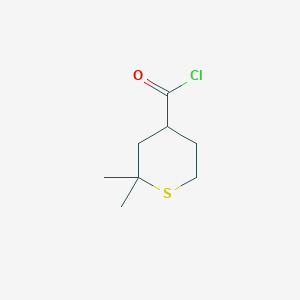
![2-[(4-Methoxyphenyl)methylidene]butanal](/img/structure/B14449113.png)
![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14449120.png)
